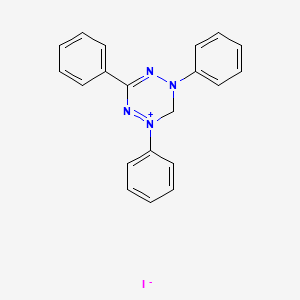
3-Methylhept-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylhept-2-enal is an organic compound with the molecular formula C8H14O. It is an aldehyde with a double bond located at the second carbon and a methyl group attached to the third carbon of the heptane chain. This compound is known for its distinct aroma and is often used in the fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Methylhept-2-enal can be synthesized through various methods. One common method involves the aldol condensation of 3-methylbutanal with acetaldehyde, followed by dehydration to form the desired enal. The reaction typically requires a base such as sodium hydroxide and is conducted under controlled temperatures to ensure the formation of the enal.
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic processes that involve the use of metal catalysts such as palladium or platinum. These catalysts facilitate the hydrogenation of precursor compounds, leading to the formation of the aldehyde. The process is optimized for high yield and purity, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methylhept-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Addition: Bromine in carbon tetrachloride for halogenation.
Major Products Formed:
Oxidation: 3-Methylheptanoic acid.
Reduction: 3-Methylhept-2-enol.
Addition: 3-Methyl-2,3-dibromoheptane.
Wissenschaftliche Forschungsanwendungen
3-Methylhept-2-enal has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is used in the fragrance industry for its pleasant aroma and as an intermediate in the synthesis of other fragrance compounds.
Wirkmechanismus
The mechanism of action of 3-Methylhept-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The double bond allows for additional interactions with electrophiles, further influencing its biological effects. The pathways involved include enzyme inhibition and modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
3-Methylhept-2-ene: Similar structure but lacks the aldehyde group.
Hept-2-enal: Similar structure but lacks the methyl group.
3-Methylbutanal: Similar functional groups but a shorter carbon chain.
Uniqueness: 3-Methylhept-2-enal is unique due to the presence of both an aldehyde group and a double bond, which allows it to participate in a wide range of chemical reactions. The methyl group at the third carbon also adds to its distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
73225-10-2 |
|---|---|
Molekularformel |
C8H14O |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
3-methylhept-2-enal |
InChI |
InChI=1S/C8H14O/c1-3-4-5-8(2)6-7-9/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
DVBAJGKNAHJKGX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=CC=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



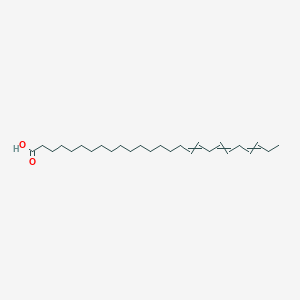
![Bicyclo[4.2.0]oct-1(6)-ene-2,5-dione](/img/structure/B14458347.png)
![3-(Diethylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14458349.png)
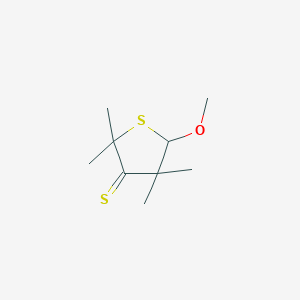
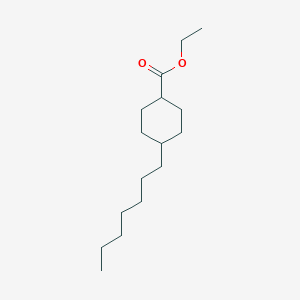
![4-Bromo-4h-cyclopenta[def]phenanthrene](/img/structure/B14458374.png)
![2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine](/img/structure/B14458378.png)
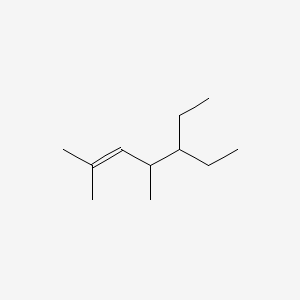
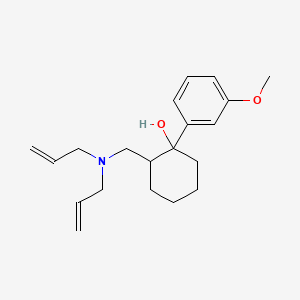
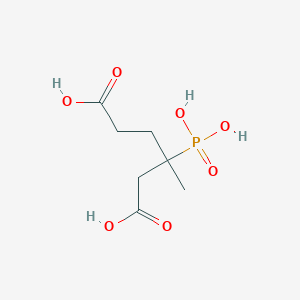
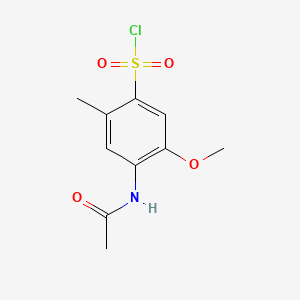
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-diethoxy-2-(phenylmethyl)-](/img/structure/B14458400.png)
